molecular formula C22H27NO4 B4715709 ethyl 1-(3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

ethyl 1-(3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

Cat. No. B4715709
M. Wt: 369.5 g/mol
InChI Key: MFMOVOSXJBNDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as EFPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The exact mechanism of action of ethyl 1-(3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is not fully understood. However, it has been proposed that this compound acts as a positive allosteric modulator of the GABAB receptor. This results in the enhancement of GABAergic neurotransmission, which is known to have anxiolytic and antinociceptive effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic and antinociceptive effects in animal models. This compound has also been found to have antidepressant-like effects in mice. Additionally, this compound has been found to have a neuroprotective effect against oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

Ethyl 1-(3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, this compound has been found to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.

Future Directions

There are several future directions for research on ethyl 1-(3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One potential area of research is its use as a potential drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound. Another area of research is the development of new synthesis methods to improve the yield and purity of this compound. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research.

Scientific Research Applications

Ethyl 1-(3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been found to have potential applications in various areas of scientific research. One of the major areas of research is its use as a potential drug candidate for the treatment of various diseases. This compound has been found to exhibit promising results in preclinical studies for the treatment of neuropathic pain, depression, and anxiety.

properties

IUPAC Name

ethyl 1-(furan-3-carbonyl)-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-2-27-21(25)22(11-6-9-18-7-4-3-5-8-18)12-14-23(15-13-22)20(24)19-10-16-26-17-19/h3-5,7-8,10,16-17H,2,6,9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMOVOSXJBNDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=COC=C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

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